molecular formula C16H16O2 B13955205 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one CAS No. 917957-66-5

1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one

Cat. No.: B13955205
CAS No.: 917957-66-5
M. Wt: 240.30 g/mol
InChI Key: DFLHYYOPTQJMMR-UHFFFAOYSA-N
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Description

1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one is an aromatic ketone featuring a benzyloxy-methyl substituent at the 2-position of the phenyl ring and an acetyl group at the 1-position. Such compounds are intermediates in pharmaceutical and materials chemistry, particularly in the synthesis of glycosides () and antitumor agents ().

Properties

CAS No.

917957-66-5

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

1-[2-(phenylmethoxymethyl)phenyl]ethanone

InChI

InChI=1S/C16H16O2/c1-13(17)16-10-6-5-9-15(16)12-18-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3

InChI Key

DFLHYYOPTQJMMR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1COCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzyl alcohol with acetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

The applications of 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one are primarily in the realm of scientific research, where it serves as a versatile building block for synthesizing complex molecules.

Scientific Research Applications

This compound, with the molecular formula C16H16O2C_{16}H_{16}O_2 , is used across chemistry, biology, medicine, and industry.

Chemistry

  • Building Block: It serves as a fundamental component in creating more complex molecules.
  • Synthesis of Chiral Ortho-Benzyloxyphenyl Oxazolines: Utilized in the synthesis of new chiral ortho-benzyloxyphenyl oxazolines and their base-induced cyclisation .

Biology

  • Ligand in Receptor Binding Studies: It is investigated for its potential as a ligand in receptor binding studies.

Medicine

  • Potential Therapeutic Effects: It is explored for potential therapeutic effects, particularly in treating neurological disorders.
  • Neurotransmitter Modulation: Similar compounds have demonstrated the ability to modulate neurotransmitter levels, suggesting potential applications in treating mood disorders. The amine group's structural similarity to known neurotransmitter precursors may facilitate this activity.

Industry

  • Development of Novel Materials: It is utilized in developing novel materials.
  • Intermediate in Pharmaceutical Synthesis: It serves as an intermediate in synthesizing pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues, their substituents, and physicochemical properties derived from the evidence:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C/mmHg) Key References
1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one 2-(Benzyloxy)methyl, 1-acetyl C₁₆H₁₆O₂ 252.30* Not reported Not reported N/A
1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one 2-Benzyloxy, 4-fluoro, 1-acetyl C₁₅H₁₃FO₂ 244.27 Not reported Not reported
3-Benzyloxy acetophenone 3-Benzyloxy, 1-acetyl C₁₅H₁₄O₂ 226.27 29–30 154/0.3
1-(4-(Benzyloxy)phenyl)ethan-1-one 4-Benzyloxy, 1-acetyl C₁₅H₁₄O₂ 226.27 Not reported Not reported
1-(3-(Benzyloxy)phenyl)ethan-1-one 3-Benzyloxy, 1-acetyl C₁₅H₁₄O₂ 226.27 Not reported Not reported
1-[4-(Benzyloxy)-2-hydroxyphenyl]-2-(p-tolyl)ethan-1-one 4-Benzyloxy, 2-hydroxy, 2-(p-tolyl) C₂₂H₂₀O₃ 340.40 Not reported Not reported

*Calculated based on molecular formula.

Key Observations

Substituent Position and Physicochemical Properties
  • Positional Isomerism: The position of the benzyloxy group significantly impacts physical properties. For example, 3-benzyloxy acetophenone () has a defined melting point (29–30°C), whereas meta- and para-benzyloxy isomers () lack reported melting points, suggesting differences in crystallinity.
  • Fluorination: The introduction of a 4-fluoro substituent () reduces molecular weight (244.27 vs. 226.27 for non-fluorinated analogues) and may enhance lipophilicity, influencing bioavailability in drug design.
Functional Group Additions
  • For instance, 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one () is studied for biochemical interactions via IR and EIMS spectra.

Biological Activity

1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one, also known as a benzyloxy-substituted ketone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique combination of functional groups that enhance its reactivity and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H16_{16}O2_2
  • Molecular Weight : 256.30 g/mol
  • Functional Groups : Ketone, ether (benzyloxy), and aromatic rings.

This structural complexity contributes to its varied biological activities, including anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For instance:

Cell Line IC50_{50} (µM) Mechanism of Action
HepG-2 (liver cancer)5.55Induces apoptosis via mitochondrial pathways
MCF-7 (breast cancer)4.17Inhibits cell proliferation and promotes ROS accumulation
HCT-116 (colon cancer)5.23Modulates cell cycle distribution

The compound's mechanism involves the induction of reactive oxygen species (ROS) leading to apoptosis in cancer cells, making it a candidate for further drug development .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

These findings suggest that the compound could be developed into an antimicrobial agent, particularly in treating resistant bacterial infections .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays:

Assay Type IC50_{50} (µM) Significance
DPPH Radical Scavenging25 µMEffective scavenger
ABTS Assay30 µMStrong antioxidant

The compound's ability to scavenge free radicals indicates its potential for use in preventing oxidative stress-related diseases .

Study on Anticancer Activity

A recent study explored the effects of this compound on HepG-2 cells. The results showed that the compound significantly inhibited cell growth and induced apoptosis at concentrations as low as 5.55 µM. The study utilized flow cytometry to analyze cell cycle distribution and confirmed that the compound causes G0/G1 phase arrest, followed by apoptosis through mitochondrial pathways .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results revealed that it exhibited bactericidal activity at MIC values of 32 µg/mL and 64 µg/mL respectively. The study suggested that the benzyloxy group plays a crucial role in enhancing the antibacterial activity by disrupting bacterial cell membranes .

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